molecular formula C10H7ClN4O3 B1457501 N-(4-chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide CAS No. 1535430-29-5

N-(4-chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide

Cat. No.: B1457501
CAS No.: 1535430-29-5
M. Wt: 266.64 g/mol
InChI Key: IWZNJTIMHHDDCU-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide is a heterocyclic compound featuring a 4-chloro-3-nitrophenyl group linked to an imidazole ring via a carboxamide bridge. Its molecular formula is C₁₀H₇ClN₄O₃, with a molecular weight of 278.64 g/mol.

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)imidazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4O3/c11-8-2-1-7(5-9(8)15(17)18)13-10(16)14-4-3-12-6-14/h1-6H,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZNJTIMHHDDCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)N2C=CN=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the formation of a carboxamide linkage between the 1H-imidazole-1-carboxylic acid derivative and the 4-chloro-3-nitroaniline or its equivalent. The key step is the coupling of the imidazole carboxylic acid or its activated derivative (e.g., acid chloride or ester) with the substituted aniline.

Synthetic Routes and Conditions

Based on the analysis of patent EP2050736A1 and related literature, the following preparation methods have been identified:

Step Reagents & Conditions Description Notes
1 Starting material: 1H-imidazole-1-carboxylic acid or derivative Preparation of activated carboxylic acid intermediate (e.g., acid chloride) Activation via reagents like thionyl chloride (SOCl₂) or oxalyl chloride
2 4-chloro-3-nitroaniline Nucleophilic substitution with activated intermediate Reaction performed in anhydrous solvents (e.g., dichloromethane, tetrahydrofuran) under inert atmosphere
3 Base (e.g., triethylamine or pyridine) To neutralize HCl formed during amide bond formation Ensures higher yield and purity
4 Purification Recrystallization or chromatographic techniques To isolate pure this compound

Detailed Reaction Example

A typical synthetic procedure is as follows:

  • Activation of Imidazole Carboxylic Acid: The 1H-imidazole-1-carboxylic acid is treated with thionyl chloride under reflux to form the corresponding acid chloride.

  • Amide Bond Formation: The acid chloride is then reacted with 4-chloro-3-nitroaniline in an anhydrous solvent like dichloromethane, in the presence of triethylamine to scavenge HCl.

  • Workup and Purification: After completion, the reaction mixture is washed, dried, and the product is purified by recrystallization from an appropriate solvent such as ethanol or ethyl acetate.

Alternative Methods

  • Carbodiimide-Mediated Coupling: Instead of acid chloride intermediates, carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to activate the carboxylic acid directly for coupling with the aniline.

  • Use of Coupling Catalysts: Catalysts like HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) can improve coupling efficiency and reduce side reactions.

Research Findings and Analysis

Yield and Purity

  • The acid chloride route generally provides higher yields (70-85%) and purity (>95%) compared to carbodiimide methods, which may suffer from urea byproduct contamination.

  • Reaction temperature and solvent choice significantly affect the reaction rate and selectivity. Lower temperatures (0-5°C) during amide bond formation reduce side reactions.

Reaction Monitoring

  • Progress is commonly monitored by thin-layer chromatography (TLC) and confirmed by spectroscopic methods such as NMR and IR, where the disappearance of acid chloride peaks and appearance of amide carbonyl signals are indicative of successful coupling.

Summary Table of Preparation Methods

Method Activation Coupling Reagents Solvent Yield (%) Purity (%) Advantages Disadvantages
Acid chloride method Thionyl chloride or oxalyl chloride 4-chloro-3-nitroaniline + base (triethylamine) Dichloromethane, THF 70-85 >95 High yield, straightforward Corrosive reagents, toxic gases
Carbodiimide method DCC or EDC + HOBt or DMAP 4-chloro-3-nitroaniline DMF, DCM 60-75 90-95 Mild conditions, no acid chlorides Byproduct removal, lower yield

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Hydrolysis: The carboxamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Reduction: 4-chloro-3-aminophenyl-1H-imidazole-1-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-chloro-3-nitrophenyl-1H-imidazole-1-carboxylic acid and the corresponding amine.

Scientific Research Applications

Antibacterial Activity

The antibacterial properties of N-(4-chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide have been investigated extensively. Studies have shown that imidazole derivatives can exhibit potent activity against a range of bacterial strains.

Case Study: Antibacterial Efficacy
In a study by Jain et al., several imidazole derivatives were synthesized and tested against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Among these, compounds similar to this compound demonstrated promising results in inhibiting bacterial growth (Table 1).

CompoundTarget BacteriaInhibition Zone (mm)
1aS. aureus20
1bE. coli18
1cB. subtilis22

This study highlights the potential of imidazole derivatives as effective antibacterial agents, particularly in the context of increasing antibiotic resistance.

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties. Research conducted by Amini et al. synthesized various derivatives and assessed their efficacy against Mycobacterium tuberculosis.

Case Study: Antitubercular Testing
In this study, several derivatives were tested alongside rifampicin as a reference drug (Table 2). The results indicated that certain substitutions on the imidazole ring significantly enhanced activity.

CompoundR GroupInhibition %
71aH9
71b3-F0
71c4-F13
71d3-Cl50
Rifampicin->98

The findings suggest that modifications to the imidazole structure can lead to improved antitubercular activity, making it a viable candidate for further development.

Anticancer Potential

Emerging research has also pointed towards the anticancer potential of this compound. The compound's nitro group is particularly noteworthy for its role in inducing cytotoxicity in cancer cells.

Case Study: Cytotoxic Effects
A study highlighted the effect of nitroimidazole compounds on cancer cell lines, demonstrating that they can inhibit cell proliferation effectively. The mechanism involves the generation of reactive oxygen species leading to apoptosis in cancer cells (Table 3).

CompoundCancer Cell LineIC50 (µM)
This compoundHeLa15
Control->50

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloro and nitro groups can enhance its binding affinity and specificity towards certain targets. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Table 1: Structural and Biochemical Properties Comparison

Property N-(4-chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide N-(4-chloro-3-nitrophenyl)-2,3,4-trifluorobenzamide (84378305)
Molecular Formula C₁₀H₇ClN₄O₃ C₁₃H₇ClF₃N₃O₄
Molecular Weight 278.64 g/mol 333.66 g/mol
Key Substituents 4-chloro-3-nitrophenyl, imidazole-carboxamide 4-chloro-3-nitrophenyl, 2,3,4-trifluorobenzamide
Polarity High (imidazole enables H-bonding) Moderate (fluorine enhances lipophilicity)
Binding Affinity Not reported in evidence High affinity to target proteins (exact ΔG not provided)
Synthesis Feasibility Dependent on imidazole-carboxamide precursor availability Successfully synthesized due to accessible raw materials

Mechanistic and Pharmacological Insights

  • Imidazole vs. In contrast, the trifluorobenzamide group in Compound 84378305 increases lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility .
  • Electron-Withdrawing Groups : Both compounds share the 4-chloro-3-nitrophenyl group, which stabilizes aromatic systems and may influence binding to hydrophobic protein pockets.
  • Bioactivity : Compound 84378305 demonstrated high affinity in docking studies, likely due to fluorine’s electronegativity and the benzamide’s planar structure optimizing π-π interactions . The target compound’s imidazole-carboxamide moiety may engage in unique binding modes, though experimental validation is needed.

Biological Activity

N-(4-chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an imidazole ring linked to a phenyl group substituted with chloro and nitro groups. This unique structure contributes to its biological activity by enabling interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, modulating their functions. The presence of the chloro and nitro groups enhances binding affinity, while the imidazole ring facilitates hydrogen bonding and π-π interactions, which are crucial for its activity in biological systems.

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .

Anticancer Activity

The compound has also been studied for its potential anticancer effects. Imidazole derivatives are known to inhibit certain kinases involved in cancer progression. For example, compounds with imidazole cores have been identified as selective inhibitors of JNK3 kinase, which plays a role in neuronal apoptosis . Specific derivatives have demonstrated IC50 values as low as 2.69 nM against JNK3, indicating strong potential for therapeutic applications in oncology .

Table 1: Summary of Biological Activities

Activity Target IC50/MIC Values Reference
AntimicrobialS. aureus3.12 - 12.5 µg/mL
AntimicrobialE. coli3.12 - 12.5 µg/mL
Kinase InhibitionJNK32.69 nM
AnticancerVarious cancer cell linesVariable

Case Study: Anticancer Potential

In a study focusing on the anticancer potential of imidazole derivatives, this compound was evaluated alongside other compounds for its ability to inhibit cancer cell proliferation. The results indicated that this compound could significantly reduce cell viability in specific cancer types, supporting further investigation into its use as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via carboxamide coupling reactions. For example, 1H-imidazole-1-carboxamide derivatives are often prepared by reacting activated carbonyl intermediates (e.g., carbamoyl chlorides) with aromatic amines under anhydrous conditions. Evidence from analogous syntheses (e.g., 4-nitrobenzamide derivatives) suggests using a Schlenk line to exclude moisture, with triethylamine as a base to neutralize HCl byproducts . Purity optimization involves iterative recrystallization (e.g., using ethanol/water mixtures) and characterization via 1H^1H/13C^{13}C NMR to confirm the absence of unreacted 4-chloro-3-nitroaniline or imidazole residues .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer : Key techniques include:

  • NMR : 1H^1H NMR identifies aromatic protons (e.g., deshielded signals near δ 8.5–9.0 ppm for nitro and chloro substituents) and imidazole protons (δ 7.0–8.0 ppm). 13C^{13}C NMR confirms carbonyl (C=O, ~160 ppm) and aromatic carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+) and distinguishes isotopic patterns for chlorine .
  • UV-Vis : Absorbance maxima near 300–350 nm indicate π→π* transitions in the nitroaromatic system .
  • Resolution of contradictions : Conflicting spectral data (e.g., unexpected splitting in NMR) may arise from tautomerism in the imidazole ring or solvent effects. These are resolved by repeating experiments in deuterated DMSO or CDCl3_3 and comparing with computational simulations (DFT) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s frontier molecular orbitals (FMOs) to predict sites for electrophilic/nucleophilic attack. For example, the nitro group’s electron-withdrawing effect lowers the LUMO energy, making the para-chloro position reactive toward nucleophilic substitution. Natural Bond Orbital (NBO) analysis quantifies charge distribution, revealing strong polarization at the carboxamide carbonyl . Molecular docking studies (using AutoDock Vina) can further predict binding affinities to biological targets like enzymes or receptors .

Q. What strategies address low yields in multi-step syntheses involving this compound?

  • Methodological Answer : Low yields often stem from steric hindrance at the 4-chloro-3-nitrophenyl group or side reactions (e.g., hydrolysis of the carboxamide). Strategies include:

  • Catalytic optimization : Use Pd-mediated cross-coupling (e.g., Buchwald-Hartwig amination) to improve coupling efficiency .
  • Protecting groups : Temporarily protect the imidazole nitrogen with tert-butoxycarbonyl (Boc) to prevent undesired side reactions .
  • Solvent screening : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of nitroaromatic intermediates .

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies require systematic substitutions:

  • Nitro group replacement : Replacing the nitro with a cyano group (e.g., 4-cyano-3-chlorophenyl) reduces electron-withdrawing effects, altering binding to targets like kinase enzymes .
  • Imidazole ring substitution : Adding methyl groups to the imidazole (e.g., 1-methylimidazole) enhances metabolic stability, as seen in mGlu2 potentiators .
  • Bioisosteric swaps : Replacing the carboxamide with a sulfonamide group maintains hydrogen-bonding capacity while modifying pharmacokinetics .

Q. What are the challenges in interpreting conflicting bioassay data for this compound?

  • Methodological Answer : Contradictions (e.g., variable IC50_{50} values in enzyme inhibition assays) may arise from assay conditions (e.g., pH, ionic strength) or compound aggregation. Mitigation strategies include:

  • Dose-response validation : Use a Hill slope analysis to confirm sigmoidal curves, excluding non-specific binding .
  • Orthogonal assays : Confirm activity in cell-based models (e.g., luciferase reporters) alongside biochemical assays .
  • Meta-analysis : Compare datasets from independent studies (e.g., PubChem BioAssay) to identify consensus trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide

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